molecular formula C14H11N5O B11053882 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11053882
M. Wt: 265.27 g/mol
InChI Key: PQJAHOFOVIGWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a synthetically designed organic compound incorporating a fused triazoloquinazolinone core structure, presenting a sophisticated scaffold for pharmaceutical and biological research. This molecule is of significant interest in medicinal chemistry due to the established pharmacological importance of its constituent heterocycles. The 1,2,4-triazole nucleus is widely recognized for its extensive spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Furthermore, the quinazolinone moiety is a privileged structure in drug discovery, found in numerous natural alkaloids and known to exhibit diverse biological effects, making it a target for developing agents against conditions like cancer and neurodegenerative disorders . The specific annelation of the 1,2,4-triazole ring with the quinazolinone system, as seen in this compound, is a key strategy to fine-tune biological activity and develop novel therapeutic agents . Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening against various biological targets. Its potential applications include serving as a building block in combinatorial chemistry, a candidate for high-throughput screening in oncology research, or a lead compound for the development of new kinase inhibitors, given the known activity of related heterocyclic compounds against tyrosine kinase receptors . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

2-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C14H11N5O/c20-12-3-1-2-11-10(12)8-19-14(16-11)17-13(18-19)9-4-6-15-7-5-9/h4-8H,1-3H2

InChI Key

PQJAHOFOVIGWMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Core Scaffold Construction: Quinazolinone Intermediate

The synthesis typically begins with the preparation of the quinazolinone core. A widely adopted method involves reacting 4-aminopyridine with carbon disulfide in dimethyl sulfoxide (DMSO) under basic conditions. For instance, 3-(pyridin-4-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate S1) is formed by treating 4-aminopyridine with carbon disulfide and sodium hydroxide, followed by methylation using dimethyl sulfate . Alternative routes employ isatoic anhydride or anthranilic acid as starting materials, which are condensed with amines to form 2-aminobenzamide intermediates. Subsequent treatment with carbon disulfide and potassium hydroxide yields the 2-thioxoquinazolinone scaffold .

Key Reaction Conditions :

  • Solvent : DMSO or ethanol

  • Base : NaOH or KOH

  • Temperature : 0–100°C (depending on step)

  • Yield : 60–75%

Triazole Ring Formation: Cyclization Strategies

The triazolo[5,1-b]quinazolinone moiety is constructed via cyclization of hydrazine intermediates. Intermediate S1 is treated with hydrazine hydrate in refluxing ethanol to form 2-hydrazino-3-(pyridin-4-yl)quinazolin-4(3H)-one (S3). This intermediate undergoes cyclocondensation with carbon disulfide or acyl chlorides to form the triazole ring. For example, refluxing S3 with acetic acid generates 1-methyl-4-(pyridin-4-yl)- triazolo[4,3-a]quinazolin-5(4H)-one .

Alternative Pathway :
In high-pressure syntheses, 3-oxo-2-arylhydrazonopropanals are cyclized with ketones (e.g., benzosuberone) using ammonium acetate in a Q-tube reactor . This method enhances reaction efficiency (80–90% yield) and reduces reaction time compared to conventional heating .

Functionalization at Position 2

Introducing the pyridin-4-yl group at position 2 requires selective substitution. One approach involves reacting the triazoloquinazolinone scaffold with 4-pyridylboronic acid under Suzuki–Miyaura coupling conditions. However, direct cyclization methods are more common. For instance, using pyridine-4-carboxaldehyde as a precursor during the cyclocondensation step ensures regioselective incorporation of the pyridinyl group .

Optimization Note :

  • Catalyst : Pd(PPh₃)₄ for cross-coupling reactions

  • Solvent : Toluene/ethanol mixtures

  • Yield : 50–65%

Green Synthesis and High-Pressure Methods

Recent advancements prioritize atom economy and reduced environmental impact. A notable method employs water as a solvent and microwave irradiation to accelerate cyclocondensation, achieving yields comparable to traditional methods (70–78%) . High-pressure reactors (e.g., Q-tube) further enhance reaction kinetics, enabling complete conversion in 2–4 hours versus 24–48 hours under ambient conditions .

Comparative Data :

MethodConditionsYield (%)Time (h)
ConventionalReflux, ethanol6524
Microwave150°C, water752
High-pressure10 bar, ammonium acetate883

Characterization and Validation

Synthesized compounds are validated using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, the pyridinyl proton appears as a doublet at δ 8.5–8.7 ppm .

  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions ([M+H]⁺) with <2 ppm error.

  • X-ray Crystallography : Single-crystal analysis confirms the fused triazoloquinazolinone structure and dihedral angles between rings .

Challenges and Solutions

Challenge 1 : Low solubility of intermediates.
Solution : Use polar aprotic solvents (e.g., DMF) or ionic liquids to improve dissolution .

Challenge 2 : Regioselectivity in triazole formation.
Solution : Employ directing groups (e.g., nitro or methoxy) to control cyclization sites .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (NaOCl, MnO2), reducing agents (NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues Key structural analogues differ in substituents at positions 2, 6, and 9 of the triazoloquinazolinone scaffold:

Compound Name Substituents (Position) Core Modification Key References
2-(Pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo... Pyridin-4-yl (2) Fully saturated C6–C7 bonds
9-(4-Hydroxyphenyl)-6,6-dimethyl-... 4-Hydroxyphenyl (9), dimethyl (6) Tetrahydroquinazolinone
6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo... 2-Thienyl (6) Thiophene substituent
5,6,7,9-Tetrahydro-[1,2,4]triazolo... (RXFP4 agonist) 2-Chlorophenyl, 4-hydroxyphenyl Cyclohexane-1,3-dione integration

The pyridin-4-yl group in the target compound may enhance π-π stacking interactions in biological systems compared to phenyl or thienyl substituents. Conversely, hydroxyl or chlorophenyl groups in analogues improve hydrogen bonding or lipophilicity, respectively .

2.2. Synthetic Methodologies Synthesis routes for triazoloquinazolinones vary in catalysts, yields, and reaction times:

Compound Type Catalyst Yield (%) Conditions Reaction Time Reference
General triazoloquinazolinones Cu@HAP@KIT-6 (nanocatalyst) 88–97 Mild, solvent-free 1–2 hours
Tetrahydrotriazoloquinazolinones Sulfamic acid 75–85 Solvent-free, 100°C 30–60 minutes
Benzimidazoloquinazolinones NGPU (deep eutectic solvent) 80–92 Reusable catalyst, 80°C 20–40 minutes
Functionalized derivatives Molecular iodine 70–90 Green chemistry approach 2–4 hours

The target compound’s synthesis likely aligns with these methods, though the pyridin-4-yl group may necessitate tailored aldehyde precursors. Copper-based catalysts offer superior yields (>90%) under mild conditions, while deep eutectic solvents (e.g., NGPU) enable recyclability (>6 cycles without yield loss) .

2.3. Pharmacological Activities
Structure-activity relationship (SAR) studies highlight the impact of substituents:

  • RXFP4 Agonists : 5,6,7,9-Tetrahydro derivatives with 2-chlorophenyl and 4-hydroxyphenyl groups exhibit selective receptor agonism, suggesting that electron-withdrawing substituents enhance target binding .
  • Antimicrobial Activity : Thienyl-substituted analogues (e.g., 6-(2-thienyl)-derivatives) show moderate activity against bacterial strains, attributed to the sulfur atom’s electronegativity .
  • Anticancer Potential: Pyrimidine-fused triazoloquinazolinones demonstrate cytotoxicity in vitro, though data for the pyridin-4-yl variant remain unexplored .

2.4. Physicochemical Properties Limited data are available for the target compound, but molecular weight and solubility trends can be inferred:

  • Molecular Weight : ~300–400 g/mol (e.g., 372.5 g/mol for a thienyl analogue ).
  • Solubility : Hydroxyl or pyridyl groups improve aqueous solubility, whereas hydrophobic substituents (e.g., isopentylsulfanyl) enhance lipid membrane permeability .

Biological Activity

2-(Pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the triazoloquinazoline family and exhibits a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14H12N4O
Molecular Weight 240.27 g/mol
Solubility Soluble in DMSO and ethanol; limited solubility in water

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.

  • Mechanism of Action : The compound acts as an inhibitor of the c-Met kinase pathway, which is crucial for tumor growth and metastasis. In vitro studies have demonstrated its ability to reduce cell viability in cancerous cells with IC50 values ranging from 0.012 to 0.016 μM against different cell lines such as HaCaT and 4T1 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model, it demonstrated significant inhibition of inflammation markers.

  • Findings : The compound showed an average anti-inflammatory activity (AA) of 53.41%, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against several bacterial strains in vitro.

  • Evaluation : The antimicrobial efficacy was assessed using standard disk diffusion methods and Minimum Inhibitory Concentration (MIC) assays.

Study on Anticancer Efficacy

In a recent study published in PubMed, researchers synthesized various derivatives of triazoloquinazolines to optimize their anticancer activity. The study found that certain modifications to the pyridine ring significantly enhanced the inhibitory effects on the TGF-β type I receptor kinase (ALK5), with some compounds exhibiting IC50 values as low as 0.013 μM .

In Vivo Anti-inflammatory Assessment

Another research focused on evaluating the anti-inflammatory effects of this compound through animal models. The results indicated a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like Indomethacin .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one?

The synthesis typically involves multi-step pathways, including cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing 2-hydrazinobenzoic acid with diphenyl N-cyano-dithioimidocarbonate in ethanol, followed by acidification, yields triazoloquinazolinone scaffolds . Optimization of solvent (e.g., ethanol, acetic acid) and catalyst (e.g., copper) can improve yield and purity . Post-synthetic modifications, such as introducing pyridyl groups, may require Suzuki coupling or nucleophilic substitution under inert atmospheres .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in triazoloquinazolinone synthesis?

Regioselectivity is influenced by steric and electronic factors. For instance, using bulky substituents on reactants or directing groups (e.g., pyridyl) can guide cyclization. Copper-catalyzed cascade reactions in aqueous media promote selective formation of the triazole ring over competing pathways . Computational modeling (DFT) of transition states can predict regiochemical outcomes, while real-time monitoring via NMR or HPLC ensures reaction progression .

Basic: What spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR identifies hydrogen/carbon environments, particularly distinguishing pyridyl (δ 8.5–7.5 ppm) and quinazolinone carbonyl (δ 165–170 ppm) signals . IR confirms lactam C=O stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₆H₁₄N₄O), while LC-MS monitors purity (>95%) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles, critical for confirming fused-ring systems. For example, planar triazoloquinazolinone cores (deviation <0.02 Å) and dihedral angles of substituents (e.g., pyridyl at ~59°) can be quantified . Hydrogen-bonding patterns (e.g., N–H···O dimers) explain solid-state stability and inform solubility predictions .

Basic: What biological activities are associated with triazoloquinazolinone derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, pyridyl-substituted derivatives show receptor tyrosine kinase inhibition, while halogenated analogs disrupt DNA repair pathways . Preliminary assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) should be conducted at 10–100 µM concentrations in cell lines .

Advanced: How can contradictory bioactivity data across structural analogs be resolved?

Contradictions often arise from substituent effects. For example, 4-fluorophenyl groups may enhance membrane permeability vs. 3-trifluoromethylphenyl, which increases metabolic stability. Use SAR studies to correlate logP, polar surface area, and IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR kinase), resolving discrepancies between in vitro and cellular assays .

Basic: What strategies ensure compound stability during storage and handling?

Store under inert gas (argon) at −20°C to prevent oxidation. Solubility in DMSO (tested via nephelometry) should exceed 10 mM for stock solutions. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking . Avoid prolonged light exposure, as conjugated systems may undergo photoisomerization .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets?

Triazoloquinazolinones often act as ATP-competitive kinase inhibitors. The pyridyl group forms π-π interactions with hydrophobic pockets, while the lactam hydrogen-bonds to catalytic lysine residues. Fluorescence polarization assays quantify binding affinity (Kd), and mutagenesis studies (e.g., Ala-scanning) validate critical residues .

Basic: How to design degradation studies for environmental risk assessment?

Follow OECD guidelines for hydrolysis (pH 1–13), photolysis (UV-Vis irradiation), and biodegradation (activated sludge). LC-MS/MS identifies transformation products (e.g., quinazolinone ring cleavage). Measure half-lives (t₁/₂) in aqueous buffers and soil matrices to model environmental persistence .

Advanced: How can substituent variations improve pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., CF₃) enhances metabolic stability by reducing CYP450 oxidation. Methylation of the triazole nitrogen improves oral bioavailability (Caco-2 permeability >5 × 10⁻⁶ cm/s). Pharmacokinetic modeling (e.g., PBPK) predicts clearance rates and guides dosing regimens .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Biological Testing : Include positive controls (e.g., imatinib for kinase assays) .
  • Data Interpretation : Use multivariate analysis (PCA) to resolve SAR complexities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.